molecular formula C12H9NO3 B1610577 3'-Nitro-[1,1'-biphenyl]-4-ol CAS No. 53059-30-6

3'-Nitro-[1,1'-biphenyl]-4-ol

Cat. No.: B1610577
CAS No.: 53059-30-6
M. Wt: 215.2 g/mol
InChI Key: UNJAJDWFIYUSJV-UHFFFAOYSA-N
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Description

3’-Nitro-[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C12H9NO3 It is a derivative of biphenyl, where a nitro group is attached to the third carbon of one phenyl ring, and a hydroxyl group is attached to the fourth carbon of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Nitro-[1,1’-biphenyl]-4-ol typically involves nitration and hydroxylation reactions. One common method is the nitration of biphenyl followed by selective hydroxylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the biphenyl ring. The hydroxylation can be achieved using various oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 3’-Nitro-[1,1’-biphenyl]-4-ol may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3’-Nitro-[1,1’-biphenyl]-4-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-biphenyl derivatives.

    Substitution: Alkylated or acylated biphenyl derivatives.

Scientific Research Applications

3’-Nitro-[1,1’-biphenyl]-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3’-Nitro-[1,1’-biphenyl]-4-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobiphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    4-Hydroxybiphenyl: Lacks the nitro group, resulting in different chemical and biological properties.

    2’-Nitro-[1,1’-biphenyl]-4-ol: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.

Uniqueness

3’-Nitro-[1,1’-biphenyl]-4-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-(3-nitrophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJAJDWFIYUSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499331
Record name 3'-Nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53059-30-6
Record name 3'-Nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Solid 4-methoxy-3'-nitrobiphenyl (1.63 g) was dissolved in acetic acid (25 ml) and then concentrated hydrobromic acid (48%, 25 ml) was added (CAUTION). The mixture was heated at reflux for 2 hours and was then cooled. The reaction mixture was partitioned between ether and water. The organic layer was dried over anhydrous magnesium sulfate, the solution filtered and concentrated under reduced pressure. The residue was purified by column chromatography over silica eluting with hexane:ether (9:1) to give the sub-title compound as a yellow oil (1.44 g).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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